N-(4-fluorobenzyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide
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Description
N-(4-fluorobenzyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide is a useful research compound. Its molecular formula is C18H16FN3O3 and its molecular weight is 341.342. The purity is usually 95%.
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Scientific Research Applications
Anticancer Potential Research on similar compounds has shown significant anticancer activity both in vitro and in vivo. For instance, analogues like 5-deazaaminopterin have demonstrated anticancer efficacy due to their ability to interfere with cellular proliferation mechanisms. Such compounds are synthesized through complex processes that involve transformations of pyrimidine to pyrido[2,3-d]pyrimidines and are further processed to achieve the desired biological activity (Su et al., 1986).
Analgesic Properties Compounds with structural similarities have been explored for their analgesic properties. For example, (indol-3-yl)alkylamides with modifications in the pyridine moiety have been evaluated and found to possess promising analgesic effects, comparable to known drugs like flupirtine, ibuprofen, and diclofenac. The exploration of these compounds involves the synthesis and pharmacological evaluation to identify lead compounds for further development (Fouchard et al., 2001).
Photovoltaic Efficiency and Ligand-Protein Interactions Studies have also focused on the spectroscopic and quantum mechanical properties of similar acetamide analogs. Investigations into their potential as photosensitizers in dye-sensitized solar cells (DSSCs) have shown that these compounds exhibit good light harvesting efficiency and non-linear optical activity. Additionally, molecular docking studies have been utilized to understand the binding interactions between these compounds and proteins like Cyclooxygenase 1 (COX1), indicating potential therapeutic applications (Mary et al., 2020).
Imaging Applications In the field of imaging, certain pyrazolo[1,5-a]pyrimidineacetamides have been identified as selective ligands for the translocator protein (18 kDa), enabling their use in positron emission tomography (PET) to image brain inflammation and potentially other conditions. The development of such radioligands involves intricate synthesis processes to incorporate fluorine-18 for PET imaging applications (Dollé et al., 2008).
Antiallergic Agents Exploratory synthesis of N-(pyridin-4-yl)-(indol-3-yl)acetamides has led to the identification of compounds with significant antiallergic activity. These compounds were synthesized through various chemical processes and evaluated for their efficacy in inhibiting allergic responses, demonstrating the potential for new therapeutic agents in allergy treatment (Menciu et al., 1999).
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-(9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3/c1-12-3-2-8-22-17(24)9-16(21-18(12)22)25-11-15(23)20-10-13-4-6-14(19)7-5-13/h2-9H,10-11H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEFKCLJYURDLIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=CC2=O)OCC(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.